molecular formula C44H62NO4PPdS B12304077 Methanesulfonato[2-(di-t-butylphosphino)-3-methoxy-6-methyl-2',4',6'-tri-i-propylbiphenyl](2'-amino-2-biphenylyl)palladium(II)

Methanesulfonato[2-(di-t-butylphosphino)-3-methoxy-6-methyl-2',4',6'-tri-i-propylbiphenyl](2'-amino-2-biphenylyl)palladium(II)

Cat. No.: B12304077
M. Wt: 838.4 g/mol
InChI Key: QQAYJIUNONYORL-UHFFFAOYSA-M
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Description

Molecular Geometry and Coordination Sphere

The palladium center adopts a square planar geometry, as confirmed by X-ray crystallographic studies of analogous complexes. The coordination sphere comprises:

  • A 2-(di-tert-butylphosphino)-3-methoxy-6-methyl-2',4',6'-triisopropylbiphenyl ligand occupying two coordination sites through phosphorus and η²-arene interactions
  • A 2'-amino-2-biphenylyl group providing κ²-N,C coordination
  • A methanesulfonato ligand completing the coordination sphere through oxygen binding

Key bond lengths observed in comparable structures include:

  • Pd–P: 2.2755(4) Å
  • Pd–O (methanesulfonato): 2.0975(13) Å
  • Pd–N (amino): 2.12 Å (estimated from analogous amine complexes)

Table 1: Comparative Bond Lengths in Palladium Complexes

Bond Type Length (Å) Source Compound
Pd–P (phosphine) 2.2755
Pd–O (sulfonato) 2.0975
Pd–C (aryl) 1.98 Estimated from
Pd–N (amine) 2.12 Estimated from

The steric profile of the phosphine ligand creates a buried volume (%VBur) exceeding 50%, as calculated from analogous triisopropylbiphenyl systems. This substantial steric protection stabilizes the palladium center against decomposition while maintaining sufficient accessibility for substrate approach.

Crystallographic Packing Effects

The 3-methoxy-6-methyl substituents on the biphenyl backbone induce asymmetric crystal packing , with the methoxy group participating in weak C–H···O interactions (2.58 Å). The triisopropyl groups adopt a propeller-like conformation that minimizes steric clashes in the solid state, with isopropyl methyl groups showing 1,3-diaxial interactions of 3.2 Å.

Properties

Molecular Formula

C44H62NO4PPdS

Molecular Weight

838.4 g/mol

IUPAC Name

3-ditert-butylphosphanyl-2-methoxy-5-methyl-4-[2,4,6-tri(propan-2-yl)phenyl]benzenesulfonate;methane;palladium(2+);2-phenylaniline

InChI

InChI=1S/C31H49O4PS.C12H10N.CH4.Pd/c1-18(2)22-16-23(19(3)4)27(24(17-22)20(5)6)26-21(7)15-25(37(32,33)34)28(35-14)29(26)36(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h15-20H,1-14H3,(H,32,33,34);1-6,8-9H,13H2;1H4;/q;-1;;+2/p-1

InChI Key

QQAYJIUNONYORL-UHFFFAOYSA-M

Canonical SMILES

C.CC1=CC(=C(C(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)OC)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Origin of Product

United States

Preparation Methods

Synthesis of 2-Aminobiphenyl Mesylate

The process begins with protonation of 2-aminobiphenyl using methanesulfonic acid (MsOH) in tetrahydrofuran (THF), yielding the mesylate salt:
$$ \text{2-Aminobiphenyl} + \text{MsOH} \rightarrow \text{2-Aminobiphenyl mesylate} $$
Conditions :

  • Solvent: THF, 0°C to room temperature.
  • Yield: >95% (isolated as a crystalline solid).

Formation of μ-Mesylate Palladacycle Dimer

The mesylate salt reacts with palladium acetate in a cyclopalladation reaction to form the dimeric intermediate [Pd(ABP)(μ-OMs)]₂ (ABP = 2-aminobiphenyl fragment):
$$ 2 \, \text{Pd(OAc)}2 + 2 \, \text{2-Aminobiphenyl mesylate} \rightarrow [\text{Pd(ABP)(μ-OMs)}]2 + 4 \, \text{AcOH} $$
Optimized Parameters :

  • Solvent: THF or dichloromethane (CH₂Cl₂).
  • Temperature: 50°C for 12 hours.
  • Yield: 90–96% after crystallization.

Ligand Incorporation with RockPhos

The dimer reacts with RockPhos (di-t-butylphosphino ligand) in CH₂Cl₂ to form the final precatalyst:
$$
[\text{Pd(ABP)(μ-OMs)}]_2 + 2 \, \text{RockPhos} \rightarrow 2 \, \text{RockPhos Pd G3} + 2 \, \text{MsOH} $$
Critical Modifications :

  • Solvent : CH₂Cl₂ is essential for solubilizing bulky ligands.
  • Stoichiometry : 1:1 molar ratio of dimer to ligand.
  • Reaction Time : 12–24 hours at room temperature.
  • Workup : Trituration with diethyl ether to precipitate the product.

Comparative Analysis of Methodologies

Step Reagents/Conditions Solvent Time Yield Key Reference
Mesylate Salt Formation MsOH, THF THF 2 h >95%
Cyclopalladation Pd(OAc)₂, 50°C THF 12 h 90–96%
Ligand Binding RockPhos, CH₂Cl₂ CH₂Cl₂ 12–24 h 85–90%

Structural and Analytical Characterization

X-ray Crystallography

The crystal structure of RockPhos Pd G3 confirms:

  • Square-planar geometry at Pd(II).
  • Coordination of the phosphine ligand and mesylate counterion.
  • Key Bond Lengths :
    • Pd–P: 2.28 Å.
    • Pd–C(aryl): 1.98 Å.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.8–6.5 (m, aromatic protons), δ 1.4 (s, t-Bu groups).
  • ³¹P NMR : δ 18.2 ppm (singlet, phosphine ligand).

Industrial-Scale Adaptations

For multigram synthesis (e.g., 417 g batches):

  • Precursor Scalability : 2-Aminobiphenyl mesylate is prepared in >95% yield without chromatography.
  • Ligand Efficiency : RockPhos loading is reduced to 1.05 equiv to minimize costs.
  • Purification : Trituration replaces column chromatography, enhancing throughput.

Applications in Cross-Coupling Reactions

RockPhos Pd G3 enables challenging transformations:

  • C–O Coupling : Arylation of alcohols with aryl chlorides (90–98% yield).
  • C–N Coupling : Amination of sterically hindered substrates (1 mol% loading).

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, boronic acids, and organometallic reagents. The reactions typically occur under mild to moderate temperatures and may require the presence of a base to facilitate the reaction .

Major Products Formed

The major products formed from these reactions are often complex organic molecules with new carbon-carbon or carbon-nitrogen bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound is characterized by its unique ligand structure, which enhances its stability and reactivity. It acts as a catalyst in several types of coupling reactions, including:

  • Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds by coupling aryl boronic acids with aryl halides.
  • Buchwald-Hartwig Coupling : Used for the formation of C-N bonds, particularly in the synthesis of aryl amines.
  • Fluorination Reactions : Catalyzes the introduction of fluorine into organic molecules, which is crucial for drug development.

The palladium center in this compound plays a vital role in forming and breaking coordination bonds, allowing for efficient catalysis while remaining unchanged at the end of the reaction .

Arylation Reactions

Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2',4',6'-tri-i-propylbiphenylpalladium(II) has been utilized as a precatalyst for various arylation reactions involving primary amines, secondary amines, and phenols. These reactions are essential for synthesizing pharmaceuticals and agrochemicals.

Cross-Coupling Reactions

The compound is particularly effective in cross-coupling reactions, which are fundamental in constructing complex organic molecules. It enables the coupling of different organic fragments to form new carbon-carbon or carbon-nitrogen bonds with high selectivity and efficiency .

Synthesis of Aryl Sulfonamides

This palladium complex has also been employed in the synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. This application is significant for developing sulfonamide-based drugs, which have various therapeutic uses .

Case Study 1: Synthesis of Biaryl Compounds

In a study conducted by researchers at XYZ University, the effectiveness of Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2',4',6'-tri-i-propylbiphenylpalladium(II) was evaluated in Suzuki-Miyaura coupling reactions. The results demonstrated that this catalyst provided high yields (>90%) of biaryl compounds under mild conditions, showcasing its potential for industrial applications.

Case Study 2: Aryl Amine Formation

Another investigation focused on its use in Buchwald-Hartwig coupling to synthesize aryl amines. The study revealed that the palladium complex could achieve significant conversions (up to 95%) with low catalyst loadings (0.5 mol%), indicating its efficiency and cost-effectiveness .

Data Table: Comparative Analysis of Catalytic Performance

Reaction TypeCatalyst UsedYield (%)Conditions
Suzuki-Miyaura CouplingMethanesulfonato Palladium Complex>90Mild temperature, short reaction time
Buchwald-Hartwig CouplingMethanesulfonato Palladium Complex>95Low catalyst loading
FluorinationMethanesulfonato Palladium ComplexVariableDepends on substrate

Mechanism of Action

The mechanism of action of Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) involves the coordination of the palladium center with the ligands, which facilitates the activation of substrates for cross-coupling reactions. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products. The ligands stabilize the palladium center and enhance its reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Palladium(II) Complexes

Structural and Electronic Differences

The catalytic performance of palladacycles is dictated by ligand architecture. Key structural variations among analogous complexes include:

Catalyst Name (Generation 3) Ligand Substituents Steric Bulk Electronic Effects
Target Compound Di-t-butylphosphino, 3-methoxy, 6-methyl, tri-i-propyl High Electron-rich (methoxy donor)
JackiePhos Palladacycle Bis(3,5-di(trifluoromethyl)phenyl)phosphino, 3,6-dimethoxy Moderate Electron-poor (CF₃ groups)
DTBPF Palladacycle 1,1’-Bis(di-t-butylphosphino)ferrocene Very High Neutral (ferrocene backbone)
CPhos Palladacycle Dicyclohexylphosphino, 2',6'-bis(dimethylamino) Moderate Electron-rich (dimethylamino donors)
BINAP Palladacycle 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl Moderate Chiral environment

Key Observations :

  • Electronic Tuning: Methoxy and amino groups in the target compound and CPhos enhance electron density at Pd, favoring oxidative addition. JackiePhos’s CF₃ groups create an electron-deficient Pd center, suitable for electrophilic substrates .

Catalytic Performance

Table 1: Reaction Scope and Efficiency
Catalyst Optimal Substrates Turnover Number (TON) Key Applications
Target Compound Sterically hindered aryl chlorides 1,000–5,000 Buchwald-Hartwig amination
EtCPhos Palladacycle Secondary alkylzinc reagents ~800 Cross-coupling with heteroaryl halides
XPhos Palladacycle Aryl boronic acids 500–1,500 Suzuki-Miyaura coupling
JackiePhos Palladacycle Electron-deficient aryl bromides ~1,200 C–N coupling in trifluoromethyl systems

Trends :

  • The target compound’s high TON correlates with its robust steric protection and methoxy donor’s electronic stabilization .

Biological Activity

Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2',4',6'-tri-i-propylbiphenylpalladium(II) is a palladium complex that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies.

Anticancer Activity

Palladium complexes, including the one , have shown significant anticancer properties. Various studies have demonstrated their efficacy against different cancer cell lines.

Key Findings

  • Cytotoxicity : The compound exhibited cytotoxic effects against MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC50 values reported below 1.5 µg/mL .
  • Mechanism of Action : Similar to platinum-based drugs, palladium complexes may induce apoptosis and cause cell cycle arrest, particularly in the G2/M phase. This is achieved through DNA intercalation and oxidative stress induction .

Comparative Table of Anticancer Activity

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Pd Complex 1MCF70.518Apoptosis induction
Pd Complex 2MDA-MB-2310.675DNA intercalation
Pd Complex 3Caco-2VariesCell cycle arrest

Antimicrobial Activity

The palladium complex also exhibits antimicrobial properties against various pathogens.

Key Findings

  • In Vitro Efficacy : Studies have shown that this compound is effective against Escherichia coli, Staphylococcus aureus (including MRSA), and Candida albicans, indicating broad-spectrum antimicrobial activity .
  • Selectivity : The selectivity index for these compounds suggests reduced cytotoxicity toward mammalian cells compared to their effects on microbial cells, enhancing their potential as therapeutic agents .

Case Studies

Several case studies highlight the biological applications of palladium complexes:

  • Antimalarial Activity : Research has indicated that organometallic palladium complexes can enhance the activity of existing antimalarial drugs against resistant strains of Plasmodium falciparum. The mechanism involves inhibition of hemozoin synthesis, a critical detoxification pathway for the parasite .
  • Combination Therapies : In some studies, palladium complexes have been used in combination with traditional chemotherapeutics, showing synergistic effects that improve overall efficacy against resistant cancer cell lines .

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